Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate

Suzuki coupling C–C bond formation medicinal chemistry building blocks

Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate (CAS 1160683-91-9) is a heterocyclic quinoxaline derivative that features a reactive aryl bromide at the 8-position and an electron‑donating methoxy group at the 6-position on the quinoxaline-5‑carboxylate scaffold. This orthogonal substitution pattern enables sequential functionalization in medicinal chemistry programmes, serving as a strategic intermediate for kinase inhibitors and receptor modulators.

Molecular Formula C11H9BrN2O3
Molecular Weight 297.10 g/mol
Cat. No. B12637468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate
Molecular FormulaC11H9BrN2O3
Molecular Weight297.10 g/mol
Structural Identifiers
SMILESCOC1=C(C2=NC=CN=C2C(=C1)Br)C(=O)OC
InChIInChI=1S/C11H9BrN2O3/c1-16-7-5-6(12)9-10(14-4-3-13-9)8(7)11(15)17-2/h3-5H,1-2H3
InChIKeyUQPSQIFSIULQTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate – Key Building Block Profile for Sourcing Decision-Makers


Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate (CAS 1160683-91-9) is a heterocyclic quinoxaline derivative that features a reactive aryl bromide at the 8-position and an electron‑donating methoxy group at the 6-position on the quinoxaline-5‑carboxylate scaffold . This orthogonal substitution pattern enables sequential functionalization in medicinal chemistry programmes, serving as a strategic intermediate for kinase inhibitors and receptor modulators. The compound is listed in major chemical catalogues with a typical purity of ≥95% (HPLC), making it immediately suitable for structure‑activity‑relationship (SAR) exploration .

Why Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate Cannot Be Freely Replaced by In‑Class Analogs


Quinoxaline-5‑carboxylates bearing different halogen and alkoxy patterns exhibit pronounced differences in reactivity, electronic character, and steric demand, which directly translate into divergent SAR outcomes. Replacing the C8 bromine with chlorine, for instance, reduces oxidative‑addition rates in palladium‑catalysed cross‑couplings by roughly two orders of magnitude [1]. Likewise, moving or removing the methoxy group at C6 alters the electron density of the fused ring system, affecting both metabolic stability and off‑target binding profiles. Consequently, protocol‑level substitution of Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate with a seemingly similar building block can lead to failed key transformations, altered selectivity, or irreproducible biological results, underscoring the need for evidence‑based selection [2].

Quantitative Differentiation Evidence for Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate


Aryl Bromide vs. Aryl Chloride: Cross‑Coupling Reactivity Advantage

The C8 aryl bromide in Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate provides substantially higher reactivity in palladium‑catalysed cross‑coupling reactions compared to the corresponding 8‑chloro analog [1]. In the oxidative‑addition step that is rate‑limiting for many Suzuki–Miyaura couplings, aryl bromides react approximately 20–100 times faster than aryl chlorides under comparable conditions [1]. This difference enables cleaner conversions, lower catalyst loadings, and shorter reaction times when using the bromo derivative, translating into higher isolated yields (typically 80–95% for aryl bromides vs. 40–70% for the corresponding chlorides in representative couplings [2]).

Suzuki coupling C–C bond formation medicinal chemistry building blocks

Structural Uniqueness in PASK Inhibitor Patent SAR Space

U.S. Patent US 8,912,188 B2 claims substituted quinoxaline‑5‑carboxylic acids as PAS kinase (PASK) inhibitors [1]. The core scaffold bearing a carboxylate (or ester) at C5 and a bromine at C8 is explicitly exemplified in the patent as a key intermediate for generating the active PASK inhibitors. The C8 bromine is essential for late‑stage diversification, as it allows installation of aryl, heteroaryl, or amine substituents that critically modulate PASK IC₅₀ values. Replacement of the C8 bromine with hydrogen or a non‑halogen group would eliminate this diversification point, preventing access to the patent‑covered chemical space.

PAS kinase inhibition diabetes kinase inhibitor intermediates

Electronic Tuning: Methoxy at C6 vs. Hydroxy or Hydrogen Substitution

The 6‑methoxy substituent donates electron density to the quinoxaline ring through resonance (+M effect), with a Hammett σₚ value of –0.27 [1], whereas a 6‑hydroxy group has a σₚ of –0.37 (stronger donation) and a hydrogen substituent has σₚ = 0.00. This moderate electron donation stabilises the quinoxaline against electrophilic metabolic attack while retaining sufficient electrophilicity at C2/C3 for further functionalisation. In contrast, the 6‑hydroxy analog introduces a hydrogen‑bond donor, which can alter solubility and off‑target pharmacology, and the 6‑H analog lacks the stabilising effect, potentially resulting in faster oxidative metabolism in liver microsomes [2].

electron‑donating group Hammett σ metabolic stability

Molecular Weight and Lipophilicity Differentiation from the 7‑Isopropyl Analog

Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate (MW 297.10 g mol⁻¹, Br content 26.9%) possesses a lower molecular weight and smaller steric profile than its 7‑isopropyl analog (MW 260.29 g mol⁻¹ for the non‑brominated variant; the brominated 7‑isopropyl analog would be even larger) [1]. The bromine atom contributes significant mass without adding excessive lipophilicity (bromine π‑constant ≈ 0.86 vs. isopropyl π‑constant ≈ 1.53), meaning the 8‑bromo derivative is predicted to have a lower logP than an analog with a 7‑isopropyl substituent [2]. This combination of high‑density bromine and moderate logP makes the compound attractive for fragment‑based drug discovery and for maintaining favourable absorption, distribution, metabolism, and excretion (ADME) properties.

physicochemical properties drug‑likeness lead optimisation

Optimal Deployment Scenarios for Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate in Research and Industry


Late‑Stage Diversification of PASK Inhibitor Scaffolds

As documented in U.S. Patent US 8,912,188 B2 [1], this 8‑bromo derivative serves as the direct precursor to a series of quinoxaline‑5‑carboxylic acid PASK inhibitors. Researchers pursuing novel antidiabetic agents can utilise the compound for Suzuki, Buchwald–Hartwig, or Ullmann couplings at the C8 position to generate focused libraries, confident that the scaffold matches the patent SAR. The high reactivity of the aryl bromide enables efficient parallel synthesis with minimal catalyst loadings, supporting rapid hit‑to‑lead progression.

Electronic Fine‑Tuning of Quinoxaline‑Based Kinase Probes

The moderate electron‑donating effect of the 6‑methoxy group (σₚ = –0.27) provides a balanced electronic profile that preserves ring electrophilicity while slowing oxidative metabolism [2]. Medicinal chemistry groups optimising kinase selectivity can exploit this electronic character to dial in desired target engagement while avoiding the metabolic liabilities associated with more electron‑rich 6‑hydroxy analogs. The compound is therefore recommended as the first‑choice intermediate when both metabolic stability and synthetic versatility are required.

Fragment‑Based Drug Discovery (FBDD) with Optimised Physicochemical Properties

With a molecular weight of 297 Da and a predicted logP near 1.8, the compound resides in a fragment‑like property space conducive to efficient lead optimisation . Its bromine atom serves as a heavy‑atom tag for X‑ray crystallographic detection during fragment soaking experiments, while the moderate lipophilicity reduces the risk of non‑specific aggregation. Procurement for FBDD campaigns is therefore warranted when a quinoxaline‑based fragment is desired that can be readily elaborated into drug‑like leads.

Structure–Activity Relationship (SAR) Studies on Substituted Quinoxaline Anti‑Cancer Agents

Published SAR studies on quinoxaline derivatives against human non‑small‑cell lung cancer cells (A549) indicate that bromo‑substituted quinoxalines exhibit superior antiproliferative activity compared to nitro‑substituted congeners [3]. The 8‑bromo‑6‑methoxy substitution pattern found in Methyl 8‑bromo-6-(methyloxy)-5-quinoxalinecarboxylate positions it as a promising starting point for generating analogs with enhanced activity against A549 cells, where the bromine can be further diversified to fine‑tune potency and selectivity.

Quote Request

Request a Quote for Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.